4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Overview
Description
The compound is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is a known compound with anticancer properties and is a potential therapeutic agent for the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid” are not available, similar compounds such as 4-Chlorophenylacetic acid and its derivatives have been synthesized through various methods .Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
A study conducted by Vanasundari et al. (2018) utilized molecular docking and vibrational, structural, electronic, and optical studies to investigate compounds similar to 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Their research highlighted the importance of such compounds in bonding, indicating potential biological activities and pharmacological importance. This study also delved into the nonlinear optical properties and theoretical Ultraviolet–Visible spectra, suggesting these compounds as good candidates for nonlinear optical materials Vanasundari et al., 2018.
Advanced Oxidation Processes
Research by Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a Fenton-like oxidation process, demonstrating the potential of advanced oxidation technologies for environmental remediation. This process, initiated by reactions involving similar compounds, showcases the role of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid analogs in enhancing the degradation of contaminants Bokare & Choi, 2011.
Photoelectrochemical Sensors
A study by Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on a heterojunction for detecting toxic chlorinated organic pollutants, using 4-Chlorophenol as a model. The research highlights the potential application of compounds like 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid in the fabrication of sensors for monitoring water quality Yan et al., 2019.
Synthesis and Characterization
Research on the synthesis and characterization of similar compounds has been conducted to understand their structural, vibrational, and electronic properties. Studies like those by Raju et al. (2015) contribute to the knowledge base on the synthesis methods, molecular structure, and potential applications of such compounds in various scientific domains Raju et al., 2015.
properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOBKRLGFAMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261362 | |
Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid | |
CAS RN |
52240-25-2 | |
Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52240-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenyl)-3-methyl-4-oxo-butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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